Opioid Receptor Affinity: Lefetamine vs. Morphine Binding Displacement
Lefetamine demonstrates direct competitive binding at opioid receptors, but with an affinity approximately 50-fold lower than that of morphine. In displacement studies using [³H]-naloxone, [³H]-D-Ala-Met-Enkephalinamide (DAMA), and [³H]-Ethylketocyclazocine (EKC), lefetamine competed with all three opioid radioligands. The displacing capacity was attenuated in the presence of 50 mM Na⁺, consistent with agonist behavior [1]. This lower affinity, combined with its NDRI activity, provides a distinct efficacy/side-effect profile relative to morphine—partial opioid agonism with reduced respiratory depression risk has been clinically observed in detoxification settings [2].
| Evidence Dimension | Opioid receptor binding affinity (relative to morphine) |
|---|---|
| Target Compound Data | 50-fold lower affinity than morphine; competes with [³H]-Nx, [³H]-DAMA, [³H]-EKC |
| Comparator Or Baseline | Morphine (reference full agonist; affinity set as baseline comparator) |
| Quantified Difference | ~50× weaker opioid receptor binding |
| Conditions | [³H]-Naloxone, [³H]-DAMA, [³H]-EKC radioligand displacement assays in mouse brain membrane preparations; ± 50 mM Na⁺ |
Why This Matters
Procurement of lefetamine over morphine enables research on partial opioid agonism with concomitant monoamine reuptake inhibition, a dual mechanism not achievable with classical opioid analgesics.
- [1] De Montis, M.G., Devoto, P., Bucarelli, A., & Tagliamonte, A. (1985). Opioid activity of lefetamine. Pharmacological Research Communications, 17(5), 471–478. View Source
- [2] Mannelli, P., Janiri, L., De Marinis, M., & Tempesta, E. (1989). Lefetamine: new abuse of an old drug—clinical evaluation of opioid activity. Drug and Alcohol Dependence, 24(2), 95–101. View Source
